Fmoc-leucine-13C6,15N
Description
Fmoc-Leucine-13C6,15N: A Cornerstone Precursor for Isotopic Labeling in Peptide and Protein Science
This compound is a chemically modified and isotopically labeled form of leucine (B10760876). The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a protecting group attached to the amino end of the leucine molecule. This protection is crucial for its use in a technique called solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry. proteogenix.sciencea2bchem.com The Fmoc group prevents unwanted reactions at the amino group during the stepwise addition of amino acids to a growing peptide chain.
The true power of this compound lies in its isotopic labeling. All six carbon atoms and the single nitrogen atom in the leucine molecule are replaced with their heavy stable isotopes, ¹³C and ¹⁵N, respectively. a2bchem.commendelchemicals.com This uniform labeling provides a significant and well-defined mass shift that is easily detectable by mass spectrometry.
The use of this compound is particularly advantageous in quantitative proteomics. By incorporating this labeled amino acid into a synthetic peptide, researchers can create an ideal internal standard for the absolute quantification of a specific protein in a complex biological sample. proteogenix.science This is often done in conjunction with techniques like multiple reaction monitoring (MRM) mass spectrometry. proteogenix.science The labeled peptide, being chemically identical to its natural counterpart, co-elutes during chromatography and co-ionizes in the mass spectrometer, allowing for highly accurate and precise quantification.
Furthermore, the presence of both ¹³C and ¹⁵N isotopes enhances the utility of this compound in NMR-based structural studies of peptides and proteins. a2bchem.com The isotopic labels can provide valuable information for resonance assignment and the determination of three-dimensional structures. nih.gov
| Property | Description |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-leucine-13C6,15N |
| Synonyms | Fmoc-L-leucine-13C6,15N, L-Leucine-13C6,15N, N-Fmoc, 13C and 15N Labeled Fmoc-Leu |
| Molecular Formula | (¹³CH₃)₂¹³CH¹³CH₂¹³CH(¹⁵NH-Fmoc)¹³CO₂H |
| Molecular Weight | 360.36 g/mol |
| CAS Number | 1163133-36-5 |
| Primary Applications | Solid-phase peptide synthesis, quantitative proteomics, mass spectrometry, NMR spectroscopy |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
360.36 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1+1,2+1,11+1,13+1,19+1,20+1,22+1 |
InChI Key |
CBPJQFCAFFNICX-HNIVWWTASA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Fmoc Leucine 13c6,15n
Fmoc Solid-Phase Peptide Synthesis (SPPS) Incorporating Uniformly Labeled Leucine (B10760876)
Fmoc solid-phase peptide synthesis (SPPS) is the cornerstone method for assembling peptides in a controlled, stepwise manner. The incorporation of Fmoc-leucine-13C6,15N into a peptide sequence follows the standard SPPS cycle with high efficiency. This process is utilized to create stable isotope-labeled (SIL) peptides, often employed as internal standards for absolute quantification in mass spectrometry-based proteomics, a technique known as AQUA (Absolute QUAntitation). thermofisher.cn
The synthesis is performed on a solid support resin. The cycle for incorporating the labeled leucine involves:
Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain attached to the resin, typically using a piperidine solution.
Activation and Coupling: The carboxylic acid group of this compound is activated using coupling reagents such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Coupling: The activated labeled amino acid is then coupled to the newly freed N-terminal amine of the resin-bound peptide. researchgate.net
This process can be performed manually or through automated synthesizers, which can utilize techniques like microwave-assisted SPPS to improve the efficiency of coupling, especially for sterically hindered or lipophilic sequences. nih.gov The use of commercially available Fmoc-[(¹³C₆,¹⁵N)]-L-leucine allows for its direct integration into established SPPS protocols without significant modification. nih.gov
Chemical Methodologies for the Preparation of this compound
The preparation of this compound is a two-stage process that first involves the biosynthesis of the isotopically enriched L-leucine, followed by the chemical attachment of the N-terminal Fmoc protecting group.
Biosynthesis of L-leucine-¹³C₆,¹⁵N: Microbial fermentation is a highly effective method for producing uniformly labeled amino acids. Specific bacterial strains, such as Corynebacterium glutamicum, which are known overproducers of certain amino acids, can be utilized. nih.gov The synthesis is achieved by growing the bacteria in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound (e.g., [¹⁵N]ammonium sulfate) and the primary carbon source is a uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose). The bacterial metabolic pathways then construct the L-leucine, incorporating the stable isotopes throughout its carbon backbone and amino group, resulting in high isotopic enrichment. nih.gov
Fmoc Protection: Once the labeled L-leucine-¹³C₆,¹⁵N has been synthesized and purified, the Nα-9-fluorenylmethoxycarbonyl (Fmoc) group is attached. This is a standard chemical reaction in peptide chemistry. The process typically involves reacting the isotopically labeled leucine with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride, under basic conditions. The base, often a non-nucleophilic amine like diisopropylethylamine (DIEA), facilitates the deprotonation of the amino group of leucine, allowing it to act as a nucleophile and attack the carbonyl carbon of the Fmoc reagent. nih.gov The resulting product, this compound, is then purified before use in SPPS.
Strategies for Site-Specific and Uniform Isotopic Labeling in Complex Peptidic Constructs
The use of this compound enables several powerful isotopic labeling strategies for studying complex peptides and proteins. nih.gov
Site-Specific Labeling: This is the most precise labeling strategy, where a single isotopically labeled amino acid is incorporated at a specific, predetermined position within an otherwise unlabeled polypeptide chain. nih.govrsc.org During SPPS, this compound is introduced at the desired coupling cycle, while all other amino acids used are the natural, unlabeled versions. This approach is invaluable for NMR studies, as it allows researchers to focus on the signals from a particular region of the protein, simplifying complex spectra and providing detailed structural or dynamic information about that specific site. nih.gov
Residue-Specific Labeling: In this approach, all instances of a particular amino acid type are isotopically labeled. nih.gov For example, a peptide could be synthesized where every leucine residue is this compound, while all other amino acids (e.g., alanine, valine, etc.) remain unlabeled. This is achieved by exclusively using the labeled version of the amino acid during the corresponding coupling steps in SPPS. This method is useful for tracking the behavior of a specific amino acid type throughout a protein structure.
Uniform Labeling: This strategy involves labeling the entire protein with stable isotopes, where nearly all carbon atoms are ¹³C and all nitrogen atoms are ¹⁵N. nih.gov This is typically achieved through recombinant protein expression in minimal media containing ¹⁵N and ¹³C sources, rather than through chemical synthesis. The incorporation of a single labeled amino acid type like this compound via SPPS is therefore not a method for uniform labeling, but rather for site-specific or residue-specific labeling, which provides a powerful contrast to the complexity of uniformly labeled protein spectra. nih.gov A potential issue during metabolic labeling is "isotope scrambling," where the host organism's metabolism converts one labeled amino acid into another, leading to unintended labeling. ukisotope.com
Quality Control and Analytical Verification of Isotopic Enrichment in Synthesized Products
Rigorous quality control is essential to confirm the successful synthesis and purity of peptides containing this compound. A combination of analytical techniques is employed to verify the final product's identity, chemical purity, and isotopic enrichment. biosyn.com
Mass Spectrometry (MS): This is the primary technique for verifying the correct incorporation of the labeled amino acid. The mass of the final peptide is measured and compared to its theoretical mass. Each incorporation of leucine-¹³C₆,¹⁵N results in a mass increase of 7 Daltons compared to the unlabeled peptide (six ¹³C atoms and one ¹⁵N atom each add one Dalton). cpcscientific.com High-resolution mass spectrometry can resolve the isotopic distribution of the peptide, allowing for the precise calculation of isotopic enrichment, which is typically expected to be over 99%. cpcscientific.comnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the peptide, confirming the exact location of the heavy leucine residue within the sequence. thermofisher.cn
High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase HPLC is used to determine the chemical purity of the synthesized peptide. thermofisher.cnbiosyn.com This technique separates the full-length, correct peptide from any impurities, such as truncated sequences or byproducts from the synthesis. The result is a chromatogram that quantifies the purity of the final product, which is often required to be above 95% for quantitative applications. cpcscientific.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural analysis and can also confirm isotopic labeling. a2bchem.com Since ¹³C and ¹⁵N are NMR-active nuclei, their presence at specific sites within the peptide will give rise to characteristic signals in ¹³C or ¹⁵N NMR spectra, providing definitive proof of incorporation. cpcscientific.com
| Analytical Technique | Purpose | Key Findings |
| Mass Spectrometry (MS) | Verifies correct mass and isotopic enrichment. | Confirms mass shift (+7 Da per labeled Leu); Quantifies isotopic purity (>99%); MS/MS confirms label position. cpcscientific.comnih.gov |
| HPLC | Determines chemical purity. | Separates target peptide from impurities; Quantifies purity percentage (e.g., >95%). biosyn.com |
| NMR Spectroscopy | Confirms label incorporation and provides structural data. | Detects NMR-active ¹³C and ¹⁵N nuclei at specific locations. a2bchem.com |
Applications in Quantitative Proteomics and Protein Research
Absolute Quantification (AQUA) Methodologies Utilizing Fmoc-Leucine-13C6,15N-Labeled Peptides
The Absolute Quantification (AQUA) strategy is a targeted proteomics approach that provides precise measurement of the absolute amount of a specific protein in a complex mixture. cortecnet.com This method relies on the use of synthetic stable isotope-labeled peptides, often created using precursors like this compound, as internal standards. cortecnet.comsynpeptide.com
The AQUA workflow involves synthesizing a peptide that is identical in sequence to a target peptide from the protein of interest, but which incorporates one or more heavy-isotope labeled amino acids. cortecnet.com A precisely known quantity of this heavy AQUA peptide is then added ("spiked") into a biological sample, such as a cell lysate or tissue extract, before the sample is analyzed by mass spectrometry. rockefeller.edu
During mass spectrometry analysis, the instrument detects both the endogenous, "light" peptide from the sample and the co-eluting synthetic "heavy" peptide standard. qyaobio.com Because the two peptides have nearly identical chemical properties, they ionize with the same efficiency. cpcscientific.com The absolute quantity of the endogenous protein is then calculated by comparing the signal intensity ratio of the native peptide to the heavy peptide. cpcscientific.comrockefeller.edu This technique is particularly powerful for the robust quantification of low-abundance proteins and for validating results from discovery-based proteomics experiments. cortecnet.com
Table 1: The AQUA Method Workflow
| Step | Description | Key Objective |
|---|---|---|
| 1. Target Selection | A unique peptide sequence from the protein of interest is chosen. | Ensure the peptide is a reliable proxy for the protein. |
| 2. Peptide Synthesis | A synthetic version of the target peptide is created using a labeled amino acid like this compound. researchgate.net | To produce a "heavy" internal standard with a known mass shift. |
| 3. Standard Quantification | The absolute amount of the synthesized heavy peptide is accurately determined. | Establish a known reference quantity. |
| 4. Sample Spiking | A known amount of the heavy peptide is added to the biological sample containing the protein to be quantified. rockefeller.edu | Introduce the internal standard into the complex mixture. |
| 5. Sample Processing | The sample (now containing the heavy standard) is digested with a protease (e.g., trypsin) to generate peptides. | To liberate the target peptide from the native protein for analysis. |
| 6. LC-MS/MS Analysis | The peptide mixture is analyzed, often using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). cpcscientific.comcortecnet.com | To measure the signal intensities of both the light (native) and heavy (standard) peptides. |
| 7. Data Analysis | The ratio of signal intensities between the light and heavy peptides is calculated. | To determine the absolute quantity of the native protein in the original sample. rockefeller.edu |
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Comparative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used for the accurate relative quantification of thousands of proteins at a time. creative-proteomics.comthermofisher.com The method involves growing two or more populations of cells in specialized culture media that are identical except for the isotopic form of a specific amino acid. fishersci.ca While this compound is used for synthesizing peptide standards, its unprotected counterpart, L-leucine-13C6,15N, is used directly in SILAC media. eurisotop.comspectra2000.it
In a typical two-state (2-plex) experiment, one cell population is grown in a "light" medium containing the natural amino acid (e.g., L-leucine), while the second population is grown in a "heavy" medium containing the stable isotope-labeled version (e.g., L-leucine-13C6,15N). researchgate.net Over several cell divisions, the heavy amino acid becomes fully incorporated into all newly synthesized proteins. fishersci.ca The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Afterwards, the cells are harvested, mixed in a 1:1 ratio, and the combined protein lysate is digested and analyzed by mass spectrometry. researchgate.net
Since every peptide from the "heavy" population contains a labeled amino acid, it will appear in the mass spectrum with a characteristic mass shift compared to its "light" counterpart. The ratio of the signal intensities for each peptide pair directly reflects the relative abundance of that protein between the two experimental conditions. nih.gov This approach minimizes quantitative errors from sample handling because the samples are combined early in the workflow. nih.gov
Table 2: Research Findings using SILAC for Comparative Proteomics
| Research Area | Experimental Setup | Key Finding | Reference |
|---|---|---|---|
| EGF Signaling | SILAC was used to analyze phosphotyrosine-dependent signaling networks. | Identified and quantified temporal changes in protein phosphorylation upon EGF stimulation, revealing signaling dynamics. | researchgate.net |
| Protein Interactions | The MAP-SILAC method was applied to study proteasome complexes. | Allowed for the unambiguous quantitative identification of both stable and dynamic components of the protein complex. | nih.gov |
| Global Phosphoproteomics | SILAC was used to quantify thousands of phosphorylation sites during mitosis. | Revealed extensive regulation of protein phosphorylation throughout the cell cycle, identifying key mitotic kinase substrates. | nih.gov |
Investigations into Protein Turnover Rates and Dynamics via Isotopic Tracing
Understanding the life cycle of proteins—their rates of synthesis and degradation—provides a dynamic view of cellular regulation that cannot be captured by static abundance measurements alone. anr.fr Isotopic tracing techniques, often referred to as Stable Isotope Labeling Kinetics (SILK), use heavy-labeled amino acids like ¹³C-leucine to measure protein turnover in vivo. anr.frnih.gov
In a typical SILK experiment, a subject or cell culture is administered a labeled amino acid tracer over a period of time. nih.gov Samples (e.g., blood plasma, cerebrospinal fluid, or cell lysates) are collected at multiple time points. nih.gov The rate of incorporation of the heavy label into different proteins is then measured by mass spectrometry. isotope.com By analyzing the ratio of heavy to light peptides over time, researchers can build kinetic models to calculate the synthesis and clearance rates for hundreds or even thousands of individual proteins simultaneously. nih.gov
This approach has provided significant insights into complex diseases. For example, SILK studies using ¹³C-leucine infusion in human subjects have been used to investigate the altered turnover rates of key proteins in Alzheimer's disease, providing crucial information on disease pathophysiology. anr.frnih.gov
Table 3: Example Protein Turnover Data from a Human SILK Study
| Protein | Location | Half-Life (Days) | Function |
|---|---|---|---|
| Apolipoprotein E | CSF | ~2.5 | Lipid transport, implicated in Alzheimer's risk |
| Albumin | Plasma | ~20.0 | Maintains osmotic pressure, transports molecules |
| Amyloid-beta | CSF | ~0.4 | Central to Alzheimer's disease pathology |
| Transthyretin | CSF | ~1.8 | Transports thyroxine and retinol |
Note: The half-life values are illustrative examples based on kinetic studies in the field and demonstrate the wide range of turnover rates observed for different proteins.
Elucidation of Protein-Protein Interactions through Stable Isotope Incorporation
Identifying the interaction partners of a protein is key to understanding its biological function. Combining affinity purification-mass spectrometry (AP-MS) with SILAC provides a powerful quantitative framework to distinguish bona fide interactors from non-specific background contaminants. nih.gov
In this method, a "bait" protein of interest is tagged and expressed in cells grown in a "heavy" SILAC medium. Control cells, lacking the tagged bait, are grown in "light" medium. Following cell lysis and mixing of the lysates, the bait protein is captured using an antibody or other affinity reagent, pulling down its direct and indirect binding partners. nih.gov
When the purified complex is analyzed by mass spectrometry, true interaction partners that were specifically pulled down with the heavy-labeled bait will exhibit a high heavy-to-light (H/L) ratio. researchgate.net In contrast, non-specific proteins that bind to the affinity matrix or beads will be present in roughly equal amounts from both the heavy and light lysates, resulting in an H/L ratio close to 1. researchgate.net This quantitative discrimination is critical for generating high-confidence protein interaction networks. nih.gov
Table 4: Interpreting SILAC Ratios in AP-MS Experiments
| Observed H/L Ratio | Interpretation | Example |
|---|---|---|
| >> 1 | Specific Interactor: The protein was significantly enriched in the bait pull-down compared to the control. | A kinase that phosphorylates the bait protein. |
| ≈ 1 | Non-specific Binder/Contaminant: The protein was found in equal measure in both bait and control pull-downs. | Highly abundant structural proteins (e.g., actin) or proteins that bind the purification beads. |
| << 1 | Depleted Protein: The protein was more abundant in the control pull-down. This can occur if the bait protein displaces it from a larger complex. | A protein that competes with the bait for binding to a common partner. |
Characterization and Quantitation of Post-Translational Modifications Using Labeled Peptides
Post-translational modifications (PTMs) are critical for regulating almost every aspect of a protein's function, and their dysregulation is linked to numerous diseases. nih.govnih.gov Quantifying the extent of a specific PTM at a specific site on a protein is a significant analytical challenge that can be addressed using stable isotope-labeled peptides. proteinmetrics.com
Both the AQUA and SILAC methodologies are readily adapted for PTM analysis.
Absolute Quantification of PTMs: The AQUA approach can determine the absolute amount of a modified protein. nih.gov This is achieved by synthesizing a heavy peptide standard that contains the PTM of interest (e.g., a phosphorylated serine) as well as the isotopic label (e.g., from this compound). cortecnet.com By spiking this standard into a sample, one can determine the absolute stoichiometry of the modification—that is, what fraction of the total protein pool is modified at that specific site. nih.gov
Relative Quantification of PTMs: SILAC can be used to compare how the abundance of a PTM changes across different cellular states. nih.gov After SILAC labeling and experimental treatment, PTM-containing peptides are often enriched (e.g., using an antibody against acetylated lysine) before MS analysis. nih.gov The heavy/light ratio of the modified peptide reveals how the PTM level changes in response to a stimulus, providing insight into dynamic signaling events. nih.gov
Table 5: Methods for Quantifying PTMs with Isotope Labeling
| Method | Approach | Type of Quantification | Key Application |
|---|---|---|---|
| AQUA | Spiking with a synthetic, heavy-labeled and modified peptide standard. cpcscientific.comcortecnet.com | Absolute | Determining the exact amount or stoichiometry of a specific PTM (e.g., 30% of Protein X is phosphorylated at Serine-25). nih.gov |
| SILAC | Metabolic labeling of cell populations to compare two or more states. creative-proteomics.comnih.gov | Relative | Measuring the fold-change in a PTM's abundance in response to a drug or stimulus (e.g., Acetylation of Protein Y increases 4-fold upon treatment). |
Integration with Mass Spectrometry Based Analytical Platforms
Isotope Dilution Mass Spectrometry (IDMS) as a Gold Standard for Quantitation
Isotope Dilution Mass Spectrometry (IDMS) is widely recognized as a gold standard for the quantitative analysis of peptides and proteins. shoko-sc.co.jp This technique relies on the addition of a known amount of a stable isotope-labeled internal standard to a sample. sigmaaldrich.com Fmoc-leucine-¹³C₆,¹⁵N is an ideal internal standard because its chemical and physical properties are nearly identical to its unlabeled counterpart. bioanalysis-zone.com This ensures that both the labeled and unlabeled leucine (B10760876) behave similarly during sample preparation, chromatography, and ionization, minimizing variations and improving the accuracy and precision of quantification. nih.gov
The principle of IDMS involves measuring the ratio of the signal intensity of the endogenous (light) analyte to the isotopically labeled (heavy) internal standard. nih.gov Because the amount of the added internal standard is known, the concentration of the endogenous analyte can be accurately determined. This approach effectively corrects for sample loss during preparation and variations in instrument response. tandfonline.com The use of stable isotope-labeled amino acids, such as Fmoc-leucine-¹³C₆,¹⁵N, in IDMS methods offers superior accuracy, precision, and sensitivity compared to traditional amino acid analysis techniques. sepscience.com
Table 1: Key Features of Isotope Dilution Mass Spectrometry (IDMS)
| Feature | Description |
| Principle | Addition of a known quantity of a stable isotope-labeled internal standard to a sample for quantification based on the ratio of native to labeled analyte signals. |
| Internal Standard | A stable isotope-labeled version of the analyte (e.g., Fmoc-leucine-¹³C₆,¹⁵N) with nearly identical chemical and physical properties to the unlabeled analyte. bioanalysis-zone.com |
| Advantages | High accuracy and precision, correction for sample loss and matrix effects, considered a "gold standard" for quantitative analysis. shoko-sc.co.jptandfonline.com |
| Application | Widely used in quantitative proteomics, metabolomics, and clinical biomarker analysis. tandfonline.comnih.govchempep.com |
High-Resolution Mass Spectrometry (HRMS) for Precise Isotope Ratio Measurement
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the analysis of stable isotope-labeled compounds, providing highly accurate mass measurements. americanpharmaceuticalreview.com When used with compounds like Fmoc-leucine-¹³C₆,¹⁵N, HRMS allows for the precise measurement of isotope ratios, which is fundamental to quantitative proteomics and metabolic flux analysis. rsc.org The high resolving power of instruments like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass analyzers enables the clear separation of the isotopic peaks of the labeled and unlabeled peptides, even with their small mass differences. americanpharmaceuticalreview.com
This precision is crucial for applications such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), where cells are grown in media containing "heavy" amino acids to label the entire proteome. chempep.com HRMS can then be used to accurately quantify the relative abundance of proteins between different cell populations. rsc.org The ability of HRMS to acquire full scan data means that no prior optimization of MS/MS parameters is needed, and it provides data on all analytes present in the sample, not just the targeted peptides. americanpharmaceuticalreview.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Peptide Identification
Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation and identification of peptides. In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. nih.gov The use of Fmoc-leucine-¹³C₆,¹⁵N in peptide synthesis allows for the generation of labeled peptides that can be used as internal standards.
During an MS/MS experiment, a specific precursor ion (the peptide of interest) is selected and fragmented to produce a characteristic pattern of product ions. nih.gov This fragmentation pattern provides sequence information, allowing for the confident identification of the peptide. nih.gov When a stable isotope-labeled peptide is used, its fragmentation pattern will be identical to the unlabeled peptide, but the masses of the fragment ions containing the labeled leucine will be shifted. This mass shift provides an additional layer of confirmation for peptide identification and is crucial for distinguishing between isobaric and isomeric amino acids like leucine and isoleucine, which can be challenging with conventional methods. nih.govacs.org Recent studies have shown that MS³ experiments can further differentiate fragment ions to reliably locate isomerized residues. nih.govacs.org
Table 2: Common Fragment Ions in Peptide Tandem Mass Spectrometry
| Ion Type | Formation | Information Provided |
| b-ions | Fragmentation along the peptide backbone, retaining the N-terminus. | N-terminal sequence information. |
| y-ions | Fragmentation along the peptide backbone, retaining the C-terminus. | C-terminal sequence information. |
| a-ions | Further fragmentation of b-ions (loss of CO). | N-terminal sequence information. |
| Immonium ions | Characteristic ions for specific amino acid residues. | Amino acid composition. |
| Side-chain fragments (d, w, v ions) | Cleavage within the amino acid side chain. | Can help differentiate isomers like leucine and isoleucine. wvu.edu |
Development and Validation of Robust LC-MS/MS Assays for Biologically Relevant Peptides
The development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is critical for the quantification of biologically relevant peptides in complex matrices such as plasma. bioanalysis-zone.comtandfonline.com The selection of an appropriate internal standard is a cornerstone of developing a precise and accurate bioanalytical method. bioanalysis-zone.com Stable isotope-labeled peptides, synthesized using precursors like Fmoc-leucine-¹³C₆,¹⁵N, are considered the ideal internal standards because they co-elute with the analyte and can be distinguished by mass. bioanalysis-zone.comresearchgate.net
The validation of these assays involves assessing parameters such as sensitivity, accuracy, precision, and stability. For instance, a study developing a method for quantifying casein peptides to detect milk adulteration demonstrated excellent performance with limits of quantification between 5 to 30 µg/L, recoveries from 95.2% to 104.5%, and low intra- and inter-day variability. nih.gov Similarly, an assay for glucagon (B607659) using a stable isotope-labeled internal standard achieved a limit of quantitation of 1.56 pg/ml with intra- and inter-assay variability below 16%. d-nb.info
The process of developing such an assay includes the careful selection of a unique signature peptide for the target protein, in-silico digestion to predict peptide fragments, and optimization of MS/MS parameters for the highest sensitivity and specificity. tandfonline.com The use of stable isotope-labeled internal standards like those derived from Fmoc-leucine-¹³C₆,¹⁵N is deemed crucial for ensuring the consistency and reliability of these quantitative methods. tandfonline.com
Applications in Metabolic Flux Analysis and Metabolomics
Isotopic Tracing to Delineate Carbon and Nitrogen Fluxes in Metabolic Networks
The incorporation of stable isotopes such as 13C and 15N into metabolites allows for their journey through various biochemical transformations to be monitored. creative-proteomics.com When cells are cultured in a medium containing Fmoc-leucine-13C6,15N, the labeled leucine (B10760876) is taken up and utilized in protein synthesis and other metabolic pathways. By analyzing the distribution of 13C and 15N in downstream metabolites, researchers can map the intricate connections within metabolic networks. surrey.ac.ukbiorxiv.org This approach is invaluable for understanding how cells allocate resources and respond to environmental changes. The dual labeling of both carbon and nitrogen provides a more comprehensive picture of metabolic fluxes compared to single-isotope labeling.
Quantitative Analysis of Amino Acid Metabolism and Intermediary Pathways
This compound is particularly well-suited for the detailed investigation of amino acid metabolism. Leucine is an essential amino acid, and its metabolic fate is intertwined with central carbon and nitrogen metabolism. By tracing the 13C and 15N atoms from leucine, scientists can quantify key metabolic processes such as protein synthesis and degradation, as well as the flux through pathways like the tricarboxylic acid (TCA) cycle. fao.orgphysiology.org For instance, studies have utilized L-[1-13C,15N]leucine to assess the role of specific organs in whole-body leucine metabolism under different nutritional states. physiology.org The analysis of isotopic enrichment in various amino acids and their metabolic products provides a quantitative measure of their interconversion and utilization rates. fao.orgphysiology.org
13C Metabolic Flux Analysis (MFA) for Determining Intracellular Reaction Rates
13C-MFA is a powerful technique for determining the rates of intracellular reactions. sci-hub.senih.gov This method involves introducing a 13C-labeled substrate, such as the 13C6-leucine derived from this compound, into a biological system. creative-proteomics.com As the labeled substrate is metabolized, the 13C atoms are distributed throughout the metabolic network. By measuring the isotopic labeling patterns of intracellular metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and combining this data with a stoichiometric model of cellular metabolism, it is possible to calculate the fluxes through various pathways. sci-hub.senih.gov This approach has been instrumental in identifying metabolic bottlenecks and understanding the regulation of cellular metabolism in a variety of organisms. nih.gov
A variation of this technique is isotopically nonstationary 13C MFA (INST-MFA), which is particularly useful for systems that are slow to reach isotopic steady state. nih.govvanderbilt.edu
Dual 13C/15N Isotopic Labeling for Simultaneous Quantification of Coupled Carbon and Nitrogen Metabolism
While 13C-MFA provides deep insights into carbon metabolism, many metabolic pathways involve the concurrent processing of both carbon and nitrogen. Dual 13C/15N isotopic labeling, as facilitated by compounds like this compound, allows for the simultaneous quantification of coupled carbon and nitrogen fluxes. surrey.ac.ukbiorxiv.orgembopress.org This integrated approach offers a more holistic view of cellular metabolism. For example, studies in microorganisms have used dual labeling to construct comprehensive carbon-nitrogen metabolic models, revealing the central role of certain amino acids, like glutamate (B1630785), in nitrogen metabolism. surrey.ac.ukbiorxiv.org This methodology is particularly powerful for understanding the metabolism of pathogens and for identifying potential drug targets. surrey.ac.ukbiorxiv.orgembopress.org
Table 1: Research Findings from a Dual 13C/15N Isotopic Labeling Study in Mycobacterium bovis BCG surrey.ac.ukbiorxiv.org
| Metabolic Finding | Significance |
| Glutamate as a central node for nitrogen metabolism. | Highlights the key role of glutamate in distributing nitrogen for the synthesis of other amino acids and nucleotides. |
| Improved resolution of the anaplerotic node. | Provides a clearer understanding of how the cell replenishes TCA cycle intermediates. |
| First quantitative nitrogen flux map for mycobacteria. | Offers unprecedented insight into the nitrogen metabolism of these important bacteria. |
| Simultaneous quantification of carbon and nitrogen fluxes. | Demonstrates the power of dual labeling to create a more complete picture of cellular metabolism. |
Elucidation of Enzyme Kinetics and Pathway Regulation through Isotopic Perturbation
Isotopic labeling can also be used to probe the kinetics and regulation of individual enzymes and metabolic pathways. The introduction of a heavy isotope can sometimes lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the isotopes. researchgate.netmdpi.com By measuring these KIEs, researchers can gain insights into the rate-limiting steps of enzymatic reactions and the structure of transition states. researchgate.netresearchgate.net Furthermore, by perturbing a metabolic system with an isotopic tracer and observing the dynamic changes in metabolite labeling over time, it is possible to infer regulatory mechanisms and enzyme kinetics. squarespace.com This "isotopic perturbation" approach is a powerful tool for dissecting the complex control systems that govern metabolic networks. squarespace.com
Applications in Structural Biology and Nuclear Magnetic Resonance Nmr Spectroscopy
Determination of High-Resolution Protein and Peptide Structures
The determination of three-dimensional protein and peptide structures by NMR spectroscopy is heavily reliant on isotopic labeling. Incorporating ¹³C and ¹⁵N-labeled amino acids enables the use of powerful triple-resonance multidimensional NMR experiments (e.g., HNCA, HN(CO)CA, CBCA(CO)NH), which correlate the backbone and side-chain nuclei. nih.govutoronto.ca These experiments are fundamental for the sequential assignment of amino acid residues, a critical first step in structure determination. meihonglab.com
By using Fmoc-leucine-¹³C6,¹⁵N in peptide synthesis, every carbon atom and the nitrogen atom of specific leucine (B10760876) residues are labeled. This allows for the unambiguous assignment of all ¹H and ¹³C signals for that residue through intra-residue correlations in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. d-nb.info The resulting Nuclear Overhauser Effect (NOE) signals provide distance restraints between protons, which are used to calculate the three-dimensional structure of the molecule. researchgate.net
For larger proteins (>25 kDa), uniform labeling can lead to spectral crowding and broad lines. utoronto.ca To overcome this, isotopic labeling with ¹³C and ¹⁵N is often combined with deuteration (²H labeling). This strategy significantly reduces signal overlap and narrows linewidths, extending the applicability of NMR to proteins in the 30 kDa range and beyond. nih.gov Even fractional ¹³C labeling (e.g., 20%) can be sufficient for the structure determination of smaller proteins (<15 kDa), offering a cost-effective alternative to uniform labeling while still providing the necessary data for resonance assignment and structure calculation. mdpi.comresearchgate.net
Dynamic Studies of Biomolecules Using Multidimensional NMR Spectroscopy
Proteins are not static entities; their biological functions are intrinsically linked to their motions, which span a wide range of timescales. nih.gov Isotopic labeling with ¹³C and ¹⁵N is indispensable for characterizing these dynamics. By incorporating Fmoc-leucine-¹³C6,¹⁵N, specific leucine residues become sensitive probes for motions occurring from picoseconds to seconds. utoronto.canih.gov
Similarly, ¹³C relaxation studies on the side chains, such as those of an incorporated ¹³C-labeled leucine, offer insights into side-chain conformational dynamics. researchgate.net These dynamic parameters are crucial for understanding mechanisms of protein folding, enzyme catalysis, and allosteric regulation. nih.gov
Site-Selective and Uniform Isotopic Labeling Strategies for NMR Signal Resolution
The complexity of NMR spectra, especially for larger biomolecules, necessitates sophisticated labeling strategies to simplify spectra and resolve signals. nih.gov Fmoc-leucine-¹³C6,¹⁵N is a tool for site-selective labeling in chemically synthesized peptides. For proteins produced recombinantly in expression systems like E. coli, analogous strategies are employed by providing labeled precursors in the growth media. nih.gov
Uniform Labeling: The protein is produced in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is ¹³C-glucose. nih.gov This results in the incorporation of ¹³C and ¹⁵N throughout the entire protein. While comprehensive, this can lead to severe signal overlap in large proteins. nih.govutoronto.ca
Selective Labeling: Only specific types of amino acids are labeled. This is achieved by adding the desired labeled amino acid (e.g., ¹³C,¹⁵N-Leucine) to the growth medium of an auxotrophic or optimized E. coli strain. nih.gov This approach dramatically simplifies the NMR spectrum, as signals only appear for the labeled residue type, which is invaluable for assignment and interaction studies. nih.gov A common and cost-effective method involves labeling the methyl groups of Isoleucine, Leucine, and Valine (ILV), as these groups are abundant in protein cores and yield high-quality spectra. mpg.deresearchgate.net
Reverse Labeling: The protein is grown in a fully labeled medium (e.g., ¹³C/¹⁵N) supplemented with one or more unlabeled amino acids. This results in the disappearance of signals corresponding to the unlabeled residues, which can be a powerful tool for resonance assignment.
These strategies, summarized in the table below, are chosen based on the specific biological question and the size of the system under investigation.
| Labeling Strategy | Description | Primary Application | Advantages | Disadvantages |
| Uniform Labeling | All residues are enriched with ¹³C and/or ¹⁵N. nih.gov | De novo structure determination of small to medium proteins (<25 kDa). utoronto.ca | Provides maximum information for sequential backbone and side-chain assignments. nih.gov | Severe signal overlap and line broadening for larger proteins. utoronto.ca |
| Site-Selective Labeling | Only specific residue types (e.g., Leucine) are isotopically labeled. nih.gov | Assignment validation; studying specific sites in large proteins; interaction mapping. nih.gov | Drastically simplified spectra; reduced signal overlap; enables study of very large systems. mpg.de | Provides information only on the labeled sites; requires specific precursors. researchgate.net |
| Fractional Labeling | Protein is grown with a mixture of labeled and unlabeled nutrients (e.g., 20% ¹³C-glucose). mdpi.com | Cost-effective structure determination of small proteins (<15 kDa). mdpi.comresearchgate.net | Reduces cost significantly; can aid side-chain assignments via biosynthetic pathways. mdpi.com | Reduced sensitivity for certain experiments; less effective for larger proteins. |
| Reverse Labeling | Specific unlabeled amino acids are added to a uniformly labeled growth medium. | Aiding resonance assignments by "deleting" specific signals from the spectrum. | Provides unambiguous identification of signals belonging to a specific residue type. | Can be expensive; may have issues with metabolic scrambling. |
Probing Molecular Conformations and Ligand Interactions via Isotopic Labeling
Isotopic labeling is a powerful method to monitor conformational changes and map the binding interfaces of protein-ligand complexes. nih.gov When a ligand binds to a protein, it induces changes in the local chemical environment of nearby amino acid residues. These changes can be detected as chemical shift perturbations (CSPs) in the NMR spectra of an isotopically labeled protein. nih.gov By incorporating ¹³C,¹⁵N-leucine, researchers can monitor the response of specific leucine residues upon the addition of an unlabeled ligand.
For determining the structure of a protein-ligand complex, isotope-filtered NOESY experiments are particularly valuable. nih.gov In a complex where only the protein is isotopically labeled (e.g., with ¹³C and ¹⁵N), a 3D ¹³C-edited/¹³C-filtered NOESY experiment can selectively detect NOEs that occur between protons on the labeled protein and protons on the unlabeled ligand. nih.gov These intermolecular distance restraints are crucial for accurately docking the ligand into the protein's binding pocket and determining the conformation of the bound state. d-nb.infonih.gov The unique chemical shifts of leucine's ¹³C methyl groups (Cδ1 and Cδ2) are also sensitive reporters of the side-chain's χ₂ dihedral angle, providing direct information on its conformation. researchgate.net
Hydrogen-Deuterium Exchange (HDX) Studies for Protein Folding and Dynamics
Hydrogen-Deuterium Exchange coupled with Mass Spectrometry (HDX-MS) is a technique that probes the solvent accessibility and hydrogen-bonding network of a protein's backbone amide hydrogens. upenn.edunih.gov The rate at which these hydrogens exchange with deuterium (B1214612) from the solvent (D₂O) provides information on protein conformation, flexibility, and interactions. semanticscholar.org Regions that are highly flexible or solvent-exposed will exchange rapidly, while those buried within the protein core or protected by hydrogen bonds (e.g., in α-helices or β-sheets) will exchange slowly. upenn.edu
While HDX typically monitors the mass increase from deuterium incorporation, the presence of stable isotopes like ¹³C and ¹⁵N provides a distinct mass signature for specific peptides. After the exchange reaction is quenched, the protein is proteolytically digested, and the resulting peptides are analyzed by mass spectrometry. upenn.edu A peptide fragment containing a ¹³C6,¹⁵N-labeled leucine will have a unique, higher mass, allowing its deuterium uptake to be tracked with high confidence, even in complex mixtures. This aids in the precise mapping of dynamic regions within the protein structure. upenn.edu
Utility in Electron Paramagnetic Resonance (EPR) Spectroscopy as Site-Specific Probes
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects unpaired electrons, making it highly suitable for studying proteins containing intrinsic paramagnetic centers or those modified with a stable radical spin label (a technique known as site-directed spin labeling, or SDSL). biorxiv.org
The combination of SDSL with isotopic labeling of nearby amino acids provides a powerful tool for detailed structural analysis. In a method known as Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy, the interaction between the electron spin of the nitroxide label and the nuclear spin of an isotope like ¹³C can be measured. nsf.govnih.gov This interaction is distance-dependent.
A study on the acetylcholine (B1216132) receptor M2δ peptide demonstrated this principle by incorporating a ¹³C6-labeled leucine at one position and a nitroxide spin label at another. nsf.govnih.gov The detection of a ¹³C ESEEM signal when the label and the isotope were separated by a specific number of residues (e.g., i to i-3) confirmed an α-helical secondary structure. nsf.govnih.gov The absence of a signal at other spacings (e.g., i to i-2) was also indicative of this specific helical geometry. nsf.gov In this context, ¹³C6,¹⁵N-leucine serves as a precise, non-perturbing nuclear spin probe to measure site-to-site distances and define local secondary structure motifs in membrane proteins and other challenging systems. nsf.govnih.gov
Advanced Research Methodologies and Emerging Trends
Development of Novel Analytical Methods for Fmoc-Leucine-¹³C₆,¹⁵N and Its Metabolites
The accurate detection and quantification of Fmoc-leucine-¹³C₆,¹⁵N and its subsequent metabolites within complex biological matrices are crucial for its application in research. The development of novel analytical methods has been pivotal in achieving the required sensitivity and specificity.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary analytical technique. nih.gov This method allows for the sensitive and selective quantification of branched-chain amino acids, including leucine (B10760876) and its isotopologues. nih.gov The sample preparation for such analyses often involves protein precipitation, and the use of stable isotope-labeled internal standards, such as Fmoc-leucine-¹³C₆,¹⁵N itself, ensures high accuracy. nih.gov The multiple-reaction monitoring (MRM) mode in MS/MS is particularly effective for detecting specific parent-to-daughter ion transitions, which for leucine-¹³C₆,¹⁵N would be m/z 139.2 to 92.4. nih.gov
Furthermore, techniques are being developed to analyze amino acids without the need for derivatization, which can simplify sample preparation. ugent.be However, derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC), the very group present in Fmoc-leucine-¹³C₆,¹⁵N, is a well-established method to enhance chromatographic separation and detection sensitivity. nih.govresearchgate.net The fluorescence of the FMOC group provides an additional means of detection and quantification during the synthesis and purification processes. ontosight.ai
For the analysis of metabolites, stable isotope-resolved metabolomics (SIRM) is a powerful approach. springernature.comresearchgate.net By tracing the fate of the ¹³C and ¹⁵N atoms from Fmoc-leucine-¹³C₆,¹⁵N as it is metabolized, researchers can elucidate metabolic pathways and fluxes. creative-proteomics.comnih.gov Ultra-high-resolution mass spectrometry is particularly adept at resolving the small mass differences between various isotopologues, providing a detailed picture of metabolic transformations. springernature.com
| Analytical Method | Application | Key Advantages |
| LC-MS/MS | Quantification of labeled amino acids and their metabolites in biological samples. nih.gov | High sensitivity, specificity, and accuracy, especially with MRM. nih.gov |
| Stable Isotope-Resolved Metabolomics (SIRM) | Tracing metabolic pathways and determining metabolic flux. springernature.comresearchgate.net | Provides detailed information on the transformation of labeled compounds. creative-proteomics.comnih.gov |
| High-Resolution Mass Spectrometry | Distinguishing between different isotopologues of metabolites. springernature.com | Enables precise tracking of labeled atoms through metabolic networks. springernature.com |
| Fluorescence Spectroscopy | Monitoring the deprotection of the Fmoc group during synthesis. ontosight.ai | Allows for real-time optimization of synthesis conditions. ontosight.ai |
Integration of Isotopic Labeling with Systems Biology Approaches (e.g., Proteogenomics)
The integration of stable isotope labeling with systems biology approaches like proteogenomics is revolutionizing our understanding of how genomic variations translate into functional protein landscapes. springernature.com Fmoc-leucine-¹³C₆,¹⁵N, after the removal of its protective Fmoc group, can be incorporated into newly synthesized proteins, making it a valuable tool for these integrated analyses.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a cornerstone technique in quantitative proteomics. chempep.comcreative-proteomics.com In a typical SILAC experiment, one cell population is grown in a medium containing the "light" (natural abundance) amino acid, while another is grown in a medium with the "heavy" isotopically labeled amino acid, such as ¹³C₆,¹⁵N-leucine. thermofisher.com The mass difference between the light and heavy proteins allows for their relative quantification when their corresponding peptides are analyzed by mass spectrometry. nih.gov This approach has been used to study protein expression changes in various conditions, including cancer. xiahepublishing.com
Proteogenomics combines proteomics data with genomic and transcriptomic information to provide a more comprehensive view of biological systems. acs.org By using SILAC with labeled amino acids derived from compounds like Fmoc-leucine-¹³C₆,¹⁵N, researchers can quantify differences in protein abundance that may result from genetic mutations, such as missense mutations in cancer tissues. xiahepublishing.com This allows for the identification of dysregulated proteins and pathways, offering insights into disease mechanisms and potential therapeutic targets. springernature.comadesisinc.com
Dynamic SILAC, or pSILAC, extends this approach to measure the rates of protein synthesis and degradation, providing a temporal dimension to proteomic analysis. chempep.comnih.gov By introducing the heavy labeled amino acid at a specific time point, the rate of its incorporation into proteins can be monitored, revealing the dynamics of the proteome. nih.gov
| Systems Biology Approach | Role of Isotopic Labeling | Research Application |
| SILAC | Quantitative comparison of proteomes between different cell populations. creative-proteomics.com | Identifying differentially expressed proteins in health and disease. xiahepublishing.com |
| Proteogenomics | Linking genomic variations to changes in protein abundance and function. acs.org | Understanding the functional impact of mutations in cancer. springernature.comxiahepublishing.com |
| Dynamic SILAC (pSILAC) | Measuring protein synthesis and degradation rates. chempep.comnih.gov | Studying proteome turnover and cellular regulation. nih.gov |
Innovative Applications in Chemical Biology for Probe Development
The unique structure of Fmoc-leucine-¹³C₆,¹⁵N, with its protective Fmoc group and isotopic labels, makes it a valuable building block for the synthesis of innovative chemical probes. These probes are designed to study biological processes in situ with high specificity and minimal perturbation.
The Fmoc group is fundamental to solid-phase peptide synthesis (SPPS), a technique used to create custom peptides. nih.gov By incorporating Fmoc-leucine-¹³C₆,¹⁵N into a peptide sequence, a specific site within the resulting peptide becomes isotopically labeled. This labeled peptide can then be used as a probe in various assays. For example, it can serve as an internal standard for the highly precise quantification of a target protein or peptide in a complex mixture via mass spectrometry. shoko-sc.co.jp
Furthermore, the Fmoc-protected amino acid can be modified to include fluorescent tags or other reporter groups. The development of fluorescent unnatural α-amino acids is a growing area in chemical biology, aimed at creating probes for biological imaging. rsc.org While direct examples using Fmoc-leucine-¹³C₆,¹⁵N are not yet prevalent, the principles are well-established. For instance, Fmoc-protected amino acids have been derivatized with fluorophores to create probes for wash-free live-cell imaging of fungal pathogens. researchgate.net Similarly, fluorescent amino acids have been incorporated into peptides to monitor protein folding and binding interactions. rsc.org The isotopic labels in Fmoc-leucine-¹³C₆,¹⁵N would add another layer of analytical capability to such probes, allowing for their simultaneous tracking by both fluorescence and mass spectrometry.
| Probe Type | Synthesis Principle | Potential Application |
| Isotopically Labeled Peptides | Incorporation of Fmoc-leucine-¹³C₆,¹⁵N via solid-phase peptide synthesis. nih.gov | Highly accurate quantification of target proteins/peptides. shoko-sc.co.jp |
| Fluorescent Probes | Derivatization of the Fmoc-amino acid with a fluorophore. rsc.orgresearchgate.net | In situ imaging of biological processes and interactions. rsc.orgresearchgate.net |
| Dual-Modality Probes | Combining isotopic labeling and a reporter group (e.g., fluorescence). | Correlative analysis using multiple detection methods for enhanced validation. |
Future Directions in Stable Isotope Labeling for Complex Biological Systems Analysis
The field of stable isotope labeling is continuously evolving, with future trends pointing towards greater precision, broader applications, and integration with other cutting-edge technologies. adesisinc.com These advancements will undoubtedly enhance the utility of compounds like Fmoc-leucine-¹³C₆,¹⁵N in the analysis of complex biological systems.
One of the most exciting future directions is the application of stable isotope labeling in single-cell analysis. chempep.com Tracing metabolic activities at the level of individual cells will provide unprecedented insights into cellular heterogeneity and its role in development and disease. The high sensitivity of modern mass spectrometry is bringing this goal within reach.
Spatial metabolomics is another emerging frontier, where isotope incorporation can be mapped within tissues with spatial resolution. chempep.com This will allow researchers to visualize metabolic activity in the context of tissue architecture, providing a deeper understanding of how metabolism is organized in multicellular organisms.
The integration of stable isotope labeling with other "omics" technologies, such as transcriptomics and genomics, will continue to be a major focus. chempep.com These multi-omics approaches provide a more holistic view of biological systems, from the genetic blueprint to the functional output. Furthermore, combining stable isotope labeling with gene-editing technologies like CRISPR will enable precise investigation of the metabolic consequences of specific genetic perturbations. chempep.com
In the realm of probe development, the creation of novel labeling reagents and automated synthesis platforms will make the generation of sophisticated probes more efficient and accessible. adesisinc.com This will fuel the development of new diagnostic tools and therapeutic strategies based on a detailed understanding of metabolic and proteomic dynamics.
| Future Trend | Description | Potential Impact |
| Single-Cell Metabolomics | Tracing metabolic processes within individual cells. chempep.com | Revealing cellular heterogeneity in complex tissues. chempep.com |
| Spatial Metabolomics | Mapping the distribution of labeled metabolites within tissues. chempep.com | Understanding the spatial organization of metabolism. chempep.com |
| Multi-Omics Integration | Combining stable isotope labeling with genomics, transcriptomics, etc. chempep.com | Providing a systems-level understanding of biological processes. chempep.com |
| Advanced Probe Development | Automated synthesis of novel and more complex chemical probes. adesisinc.com | Enabling new diagnostic and therapeutic applications. adesisinc.com |
Q & A
Q. How is Fmoc-leucine-¹³C₆,¹⁵N synthesized, and what steps ensure high isotopic purity for peptide synthesis?
The synthesis begins with isotopically labeled L-leucine precursors (¹³C₆,¹⁵N), followed by Fmoc protection using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction is monitored via reverse-phase HPLC to confirm coupling efficiency and purity. Post-synthesis, the product is purified using preparative HPLC, with isotopic enrichment validated by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Q. What analytical techniques are used to validate isotopic purity and structural integrity of Fmoc-leucine-¹³C₆,¹⁵N?
- Mass Spectrometry (MS): HRMS quantifies isotopic enrichment (e.g., 97–99% ¹³C/¹⁵N) and confirms molecular weight.
- NMR Spectroscopy: ¹³C and ¹⁵N NMR detect isotopic incorporation and verify the absence of unlabeled contaminants.
- Isotopic Ratio Analysis: Isotope-ratio mass spectrometry (IRMS) measures δ¹⁵N values to assess tracer distribution in metabolic studies .
Q. How can researchers ensure Fmoc group stability during solid-phase peptide synthesis (SPPS)?
Fmoc deprotection is performed using 20% piperidine in DMF, with reaction times optimized to prevent premature cleavage. Stability is monitored via UV absorbance at 301 nm (characteristic of the Fmoc chromophore). For long peptides, iterative Kaiser tests ensure complete deprotection before subsequent couplings .
Q. What are the primary applications of Fmoc-leucine-¹³C₆,¹⁵N in metabolic labeling studies?
This compound is used to:
- Track protein synthesis/degradation rates via pulse-chase experiments.
- Quantify amino acid flux in cell cultures using LC-MS/MS.
- Study nitrogen recycling in plant-soil systems through ¹⁵N tracer recovery assays .
Advanced Research Questions
Q. How can spectral overlap in ¹³C/¹⁵N NMR be resolved when analyzing labeled peptides?
- Selective Decoupling: Suppress ¹³C-¹⁵N scalar couplings using inverse-gated decoupling.
- 2D-HMBC NMR: Resolve ambiguous cross-peaks by correlating ¹H-¹⁵N couplings (e.g., JHN values >2 Hz indicate strong correlations).
- Isotopic Dilution: Mix labeled peptides with unlabeled analogs to simplify spectra .
Q. What statistical frameworks optimize sampling protocols for ¹⁵N tracer studies in ecological or biomedical research?
- Power Analysis: Determine sample size using variance estimates from pilot studies to achieve 95% confidence intervals.
- Stratified Sampling: Partition samples by biological replicates or soil depth layers to account for heterogeneity.
- Tracer Recovery Models: Calculate ¹⁵N loss using mass balance equations (Total ¹⁵N applied = Plant uptake + Soil residue + Losses) .
Q. How can discrepancies in ¹³C/¹⁵N tracer recovery data be addressed in protein turnover studies?
- Contamination Checks: Validate extraction protocols to exclude non-protein nitrogen (e.g., urea).
- Compartmental Modeling: Use software like SAAM II to distinguish between rapid (e.g., plasma) and slow (e.g., muscle) protein pools.
- Error Propagation Analysis: Quantify uncertainties in MS-based quantitation using technical triplicates and coefficient of variation (CV) thresholds (<10%) .
Q. What methodologies improve the accuracy of δ¹⁵N measurements in aqueous samples for environmental studies?
- Online Reduction LC-IRMS: Convert nitrate to N₂ gas using a Cu reactor, achieving precision <1.4‰ for δ¹⁵N.
- Matrix Separation: Pre-purify samples via porous graphitic carbon (PGC) chromatography to mitigate ion suppression.
- Internal Standards: Spike samples with KNO₃-¹⁵N of known δ¹⁵N for drift correction .
Q. How do researchers design controlled experiments to assess isotopic dilution effects in cell cultures?
- Dose-Response Curves: Titrate labeled leucine against unlabeled pools to establish linear incorporation ranges.
- Time-Course Analysis: Collect samples at multiple timepoints to distinguish between short-term uptake and long-term equilibration.
- Compartment-Specific MS: Isolate organelles (e.g., mitochondria) to measure subcellular isotopic distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
